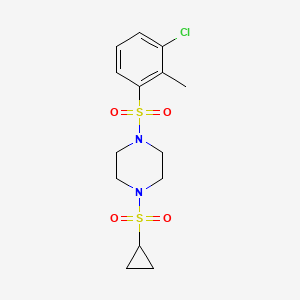

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-4-cyclopropylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4S2/c1-11-13(15)3-2-4-14(11)23(20,21)17-9-7-16(8-10-17)22(18,19)12-5-6-12/h2-4,12H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFLSLYXSJEATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine typically involves the following steps:

Formation of the 3-chloro-2-methylphenylsulfonyl chloride: This can be achieved by reacting 3-chloro-2-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

Preparation of the cyclopropylsulfonyl chloride: Cyclopropylsulfonic acid is reacted with thionyl chloride (SOCl₂) to form cyclopropylsulfonyl chloride.

Nucleophilic substitution reaction: The piperazine ring is reacted with the 3-chloro-2-methylphenylsulfonyl chloride and cyclopropylsulfonyl chloride in the presence of a base such as triethylamine (TEA) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperazines with different functional groups.

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, which are summarized in the following sections.

Antimicrobial Activity

Studies have shown that derivatives of piperazine compounds, including 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine, possess antimicrobial properties. The incorporation of sulfonamide groups was found to enhance the antimicrobial efficacy against various pathogens.

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting acetylcholinesterase (AChE) and urease activities, which may have implications for treating conditions like Alzheimer’s disease and urinary tract infections.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.2 |

| Urease | 8.7 |

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Anticancer Mechanism : Research indicated that the compound induces apoptosis in cancer cell lines. Increased caspase activity was observed in treated samples, suggesting a mechanism of action that could be explored for cancer therapy.

- Safety Profile : Toxicity studies conducted on animal models revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

- Neuropharmacological Effects : Similar compounds have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating mood disorders and anxiety.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

a) 1-((4-Substitutedphenyl)sulfonyl)piperazine Derivatives ()

- Example : 1-((4-Methylphenyl)sulfonyl)piperazine

- Comparison : The para-substituted phenyl group in these derivatives reduces steric hindrance compared to the meta-chloro-ortho-methyl substitution in the target compound. This difference may alter binding affinities in biological systems.

- Synthesis : Yields for similar compounds range from 60–85%, with purification via crystallization .

b) ASP (1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine) ()

- Comparison: ASP contains a phenoxy acetyl group instead of a cyclopropyl sulfonyl group.

c) Trifluoromethylsulfonyl Derivatives ()

- Example : 1-[2-Fluoro-4-methylphenyl]-4-(trifluoromethylsulfonyl)piperazine

- Comparison : The trifluoromethylsulfonyl group is strongly electron-withdrawing, whereas the cyclopropyl group in the target compound is electron-neutral. This difference could influence metabolic stability and target interactions .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

*Calculated using molecular formula C₁₅H₁₈ClNO₄S₂.

- Key Observations :

a) Antiproliferative Activity ()

- 4-Substituted phenylsulfonyl piperazines exhibit antiproliferative effects in cancer cell lines. The target compound’s cyclopropyl group may enhance membrane permeability due to its lipophilic nature, though this remains untested .

b) Antimicrobial Activity ()

- Piperazine derivatives with methoxyphenyl or chlorophenyl groups (e.g., compound 1c in ) inhibit Candida albicans virulence. The target compound’s chloro-methylphenyl group could similarly disrupt microbial enzymes .

- Arylpiperazines with cinnamyl substituents () show Gram-positive and Gram-negative antibacterial activity, suggesting the target compound’s sulfonyl groups may also interact with bacterial targets .

c) Enantiomeric Specificity ()

- Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine demonstrate the importance of stereochemistry in therapeutic intermediates. If the target compound has chiral centers, its activity could differ significantly between enantiomers .

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine, a compound featuring a piperazine core with sulfonyl and chlorinated aromatic substituents, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 350.84 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives based on the piperazine scaffold have shown significant inhibitory effects against SARS-CoV-2 main protease (M). A related compound exhibited an IC of 1.87 μM, indicating promising antiviral activity against COVID-19 .

Antibacterial Activity

The piperazine moiety has been recognized for its role in antibacterial activity. In particular, compounds that contain piperazine structures have been noted for their efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall synthesis .

Case Study: In Vitro Studies

A study conducted on similar piperazine derivatives demonstrated their effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, one compound showed a significant reduction in bacterial load in infected models, suggesting that modifications to the piperazine structure can enhance antibacterial properties .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies indicate that structural modifications can lead to improved metabolic stability and bioavailability. For example, docking studies have suggested that certain substitutions can enhance binding affinity to target enzymes involved in drug metabolism .

Summary of Biological Activities

| Activity Type | Compound | IC / μM | Mechanism of Action |

|---|---|---|---|

| Antiviral | Piperazine Derivative | 1.87 | Inhibition of M |

| Antibacterial | Piperazine Derivative | Variable | Inhibition of protein synthesis |

| Antifilarial | Piperazine Derivative | 300 mg/kg | Macro and microfilaricidal activity |

Comparative Analysis of Piperazine Derivatives

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves sequential sulfonylation of the piperazine core. For example, a bromophenylsulfonyl intermediate (e.g., 1-((4-bromophenyl)sulfonyl)-4-methylpiperazine) is synthesized via nucleophilic substitution using sulfonyl chlorides, requiring anhydrous conditions and bases like triethylamine to stabilize reactive intermediates . Cyclopropylsulfonyl groups are introduced via coupling reactions under inert atmospheres (e.g., nitrogen), with catalysts such as palladium for cross-coupling steps . Reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) are critical to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) and confirm sulfonyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.05) and detects impurities .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Sulfonyl S=O stretches appear as strong bands near 1350–1150 cm⁻¹ .

- X-ray Powder Diffraction (XRPD) : Confirms crystallinity and polymorphic forms, as demonstrated in benzenesulfonamide analogs .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer : Solubility is assessed in polar (DMSO, ethanol) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Piperazine sulfonamides generally show moderate DMSO solubility (>10 mM) but limited aqueous solubility (<1 mM), necessitating formulation with cyclodextrins or surfactants for biological assays .

Advanced Research Questions

Q. What strategies are employed to analyze potential enzyme inhibition mechanisms involving this sulfonylpiperazine derivative?

- Methodological Answer :

- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., cathepsin C assays) under pseudo-first-order conditions. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

- Molecular Docking : Computational models (AutoDock Vina) predict binding to active sites (e.g., hydrophobic interactions with cyclopropyl groups). Density Functional Theory (DFT) optimizes ligand conformations .

- Cellular Assays : Compare in vitro enzyme inhibition with cellular activity (e.g., neutrophil serine protease suppression) to assess membrane permeability .

Q. How do structural modifications in the sulfonyl groups affect the compound's crystallographic properties?

- Methodological Answer : Substituent steric effects (e.g., cyclopropyl vs. methyl groups) influence crystal packing. X-ray crystallography of analogs (e.g., 1-((3-bromophenyl)sulfonyl)-4-methylpiperazine) reveals that bulky groups reduce symmetry, leading to monoclinic vs. orthorhombic systems. Hydrogen bonding between sulfonyl oxygen and adjacent NH groups stabilizes lattice structures . Thermal analysis (TGA/DSC) further correlates substituent size with melting points (e.g., cyclopropyl derivatives melt 20–30°C higher than methyl analogs) .

Q. How do researchers resolve contradictions in activity data between in vitro and cellular assays for this compound?

- Methodological Answer : Discrepancies often arise from off-target effects or metabolic instability. Strategies include:

- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed sulfonamides) in cell media .

- Proteomic Pull-Down Assays : Affinity chromatography with biotinylated probes identifies unintended protein targets .

- Pharmacokinetic Studies : Measure intracellular concentrations via LC-MS/MS to confirm bioactivity correlates with exposure .

Q. What computational methods are used to predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields). Key interactions include π-stacking with aromatic residues and hydrogen bonds with catalytic serine .

- Free Energy Perturbation (FEP) : Quantifies energy changes for substituent modifications (e.g., chloro to fluoro) on binding .

- QSAR Models : Regression analyses correlate logP, polar surface area, and IC₅₀ values across analogs to prioritize synthesis .

Safety and Compliance

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

- Acute Toxicity : LD₅₀ (oral, rat) data for analogs suggest handling at <10 mg/kg body weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.